

physical and chemical properties of 3-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-nitrophenol

Cat. No.: B174573

[Get Quote](#)

An In-depth Technical Guide to 3-Amino-4-nitrophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Amino-4-nitrophenol** (CAS RN: 16292-90-3), tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Core Properties and Characteristics

3-Amino-4-nitrophenol is an aromatic organic compound containing amino, nitro, and hydroxyl functional groups. These groups confer its specific chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications, including the manufacturing of dyes and pharmaceuticals.[\[1\]](#)[\[2\]](#)

Physical and Chemical Properties

The fundamental physical and chemical properties of **3-Amino-4-nitrophenol** are summarized in the table below. It is important to note that while data for the specific isomer **3-Amino-4-nitrophenol** is provided where available, some experimental values are more extensively reported for its isomers, such as 4-Amino-3-nitrophenol and 2-Amino-4-nitrophenol, which are included for comparative context.

Property	Value	Source(s)
IUPAC Name	3-amino-4-nitrophenol	[3]
CAS Number	16292-90-3	[3][4][5]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1][3][6]
Molecular Weight	154.12 g/mol	[1][3][6]
Appearance	Typically a yellow to orange or brown crystalline powder.	[1][7][8]
Melting Point	145-155 °C (for isomer 4-Amino-3-nitrophenol).	[8][9][10]
Boiling Point	~322-374 °C (estimated for isomer 4-Amino-3-nitrophenol).	[9][10]
Solubility	Soluble in water, DMSO, methanol, ethanol, and acetone.	[1][10][11]
pKa	Contains acidic phenolic (OH) and basic amino (NH ₂) groups. pKa values for the related isomer 2-amino-4-nitrophenol are 3.1 (amine) and 7.6 (phenol).[7]	[7][12]
LogP	0.9 (Computed).	[3]

Spectral Data

Full spectral analysis is crucial for the unambiguous identification and characterization of **3-Amino-4-nitrophenol**. Key spectral data includes:

- ¹H NMR and ¹³C NMR: Provides detailed information about the hydrogen and carbon framework of the molecule.[3][13]

- Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups (O-H, N-H, N=O, C-N, C-O bonds).[3]
- UV-Vis Spectroscopy: Shows absorption maxima related to the electronic transitions within the aromatic and chromophoric system. For the related 4-amino-3-nitrophenol, UV-Vis maxima are observed at 231.6 nm and 453 nm.[14]

Experimental Protocols

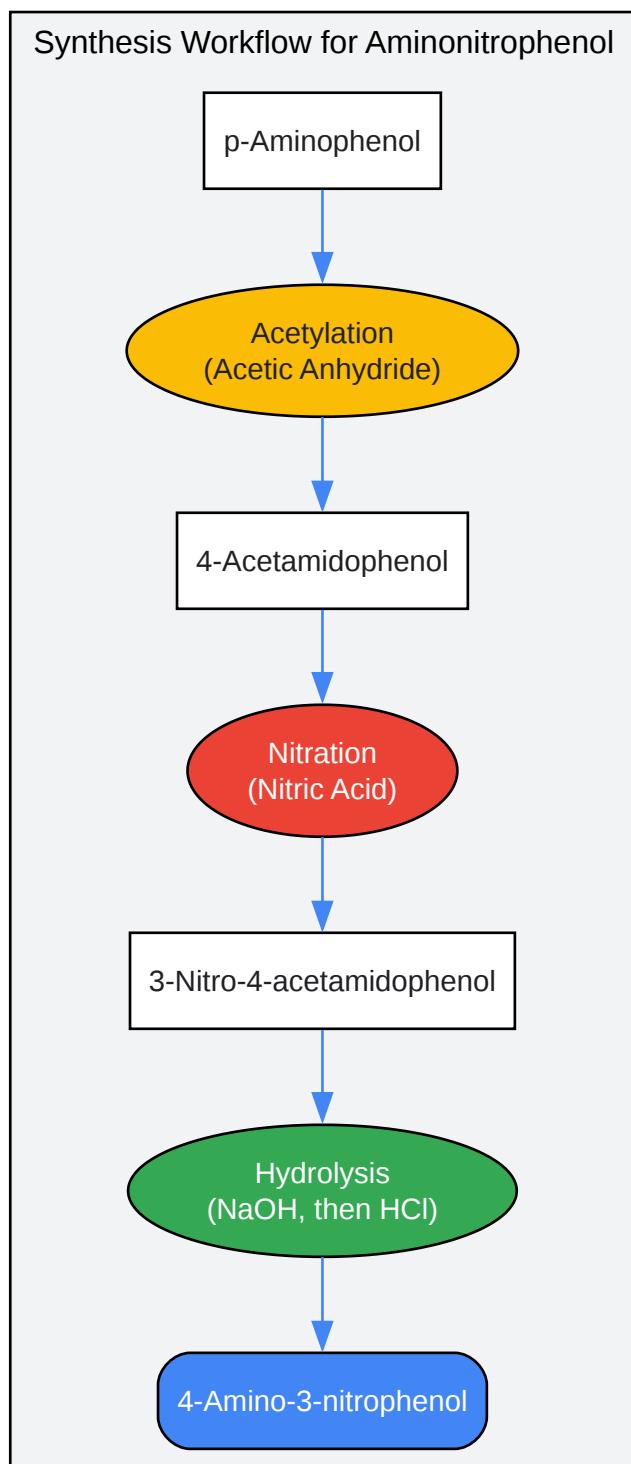
Synthesis of 3-Amino-4-nitrophenol

A common synthetic route to aminonitrophenols involves the acetylation of an aminophenol, followed by nitration and subsequent hydrolysis. The following is a representative protocol for the synthesis of the related isomer, 4-Amino-3-nitrophenol, starting from p-aminophenol.[2][15] The synthesis of **3-Amino-4-nitrophenol** would follow a similar logic, starting from m-aminophenol.

Step 1: Acetylation of p-Aminophenol

- In a reaction vessel, suspend p-aminophenol in glacial acetic acid.
- Add acetic anhydride to the mixture. The molar ratio of p-aminophenol to acetic anhydride is typically between 1:2.0 and 1:3.0.[15]
- Heat the mixture to reflux (approximately 128 °C) for about 2 hours to form 4-acetamidophenol.[2]
- Cool the reaction mixture to 25 °C. The product may precipitate at this stage.[2]

Step 2: Nitration of 4-Acetamidophenol


- To the cooled mixture from Step 1, slowly add fuming nitric acid dropwise while maintaining the temperature at 25-26 °C.[2]
- After the addition is complete, continue stirring for 1 to 1.5 hours.[2][15]
- Pour the reaction mixture into a large volume of ice water to precipitate the nitrated product, 3-nitro-4-acetamidophenol.

- Filter the yellow crystalline solid, wash with water until neutral, and dry.[2]

Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol

- Add the dried 3-nitro-4-acetamidophenol to a solution of sodium hydroxide in a mixture of ethanol and water.[2]
- Heat the mixture to approximately 60 °C and stir for about 1 hour to hydrolyze the acetyl group.[2]
- After the reaction is complete, cool the solution and carefully adjust the pH to 3-4 using hydrochloric acid to precipitate the final product, 4-Amino-3-nitrophenol.[2][15]
- Filter the resulting solid, wash with water, and dry to obtain the pure product.[2]

The workflow for this synthesis is visualized in the diagram below.

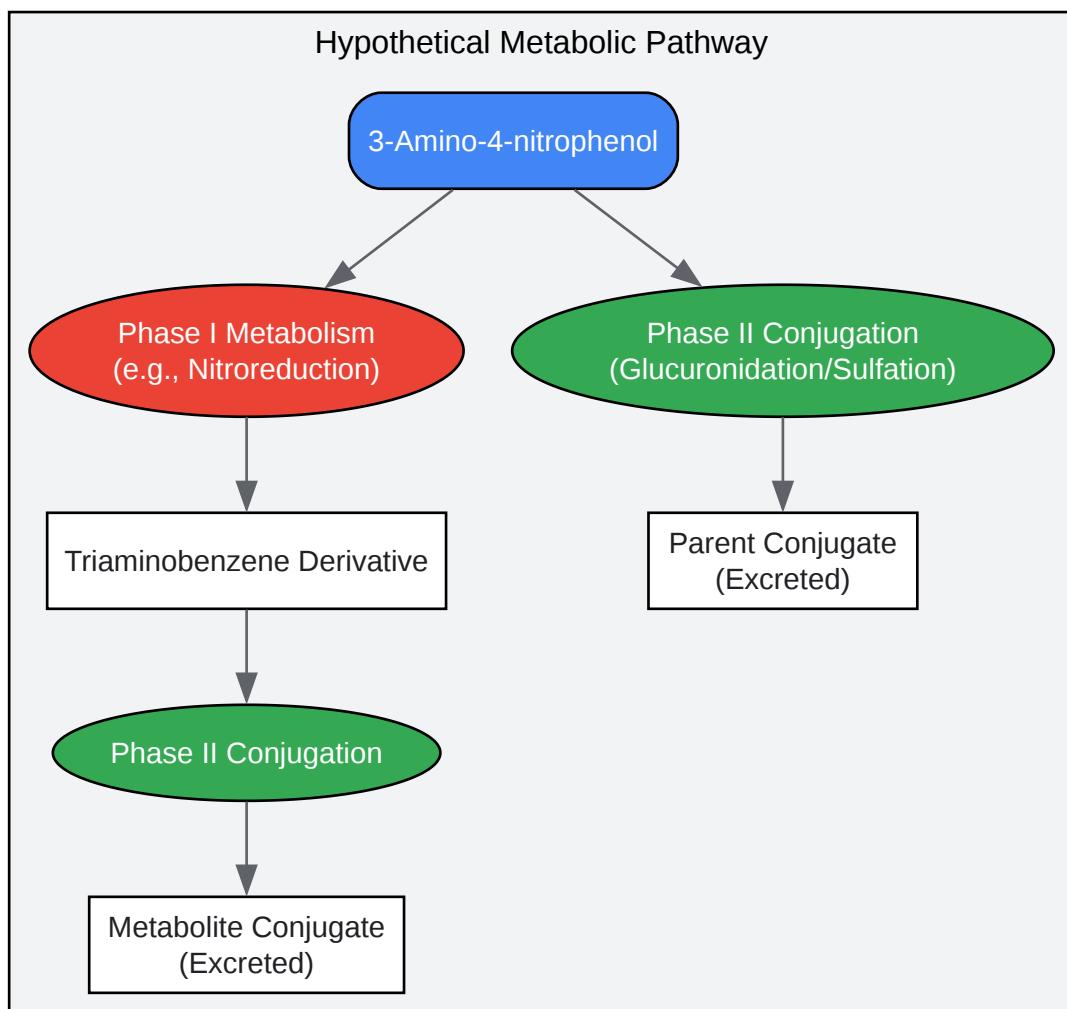
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 4-Amino-3-nitrophenol.

Reactivity and Applications in Drug Development

The chemical structure of **3-Amino-4-nitrophenol**, featuring nucleophilic amino and hydroxyl groups and an electron-withdrawing nitro group, dictates its reactivity.

- Nucleophilic Substitution: The amino and hydroxyl groups can act as nucleophiles in various reactions.
- Reduction of Nitro Group: The nitro group can be readily reduced to an amino group, providing a route to di-amino phenol derivatives.
- Electrophilic Aromatic Substitution: The benzene ring is activated by the amino and hydroxyl groups and deactivated by the nitro group, influencing the position of further substitutions.
[\[16\]](#)


In the context of drug development, **3-Amino-4-nitrophenol** and its isomers serve as important building blocks. They are used in the synthesis of more complex molecules, including benzimidazole-based Factor Xa inhibitors, which are a class of anticoagulant medications.[\[1\]](#)[\[9\]](#) [\[17\]](#) Its role as a pharmaceutical intermediate is growing, particularly in the development of anti-inflammatory and antimicrobial agents.[\[18\]](#)

Metabolic Pathways and Toxicological Profile

Understanding the metabolic fate of **3-Amino-4-nitrophenol** is critical for drug development professionals. The metabolism of nitrophenols generally proceeds through two main phases.
[\[19\]](#)

- Phase I Metabolism: This phase involves the reduction of the nitro group to a hydroxylamine and subsequently to an amino group, or oxidation of the aromatic ring.[\[19\]](#) The reduction pathway can lead to the formation of reactive nitrenium ions, which have been implicated in the genotoxicity of some nitroaromatic compounds.[\[20\]](#)
- Phase II Metabolism: The parent compound and its Phase I metabolites can undergo conjugation reactions, primarily with glucuronic acid or sulfate, to form more water-soluble compounds that are readily excreted.[\[19\]](#)

The following diagram illustrates a hypothetical metabolic pathway for **3-Amino-4-nitrophenol** based on established pathways for related nitrophenols.

[Click to download full resolution via product page](#)

Caption: Hypothetical metabolic pathway for **3-Amino-4-nitrophenol**.

Toxicological studies on the isomer 4-Amino-3-nitrophenol indicate moderate acute oral toxicity. [20] It has also been identified as a potential skin sensitizer, which necessitates careful handling.[1] Genotoxicity assessments suggest that it can induce gene mutations, a factor that requires thorough evaluation in any drug development program.[1][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Page loading... guidechem.com
- 3. 3-Amino-4-nitrophenol | C6H6N2O3 | CID 167527 - PubChem pubchem.ncbi.nlm.nih.gov
- 4. 3-Amino-4-nitrophenol - CAS:16292-90-3 - Sunway Pharm Ltd 3wpharm.com
- 5. 3-Amino-4-nitrophenol | 16292-90-3 chemicalbook.com
- 6. 3-Amino-4-nitrophenol synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 7. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 8. 4-Amino-3-nitrophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 4-Amino-3-nitrophenol | CAS#:610-81-1 | Chemsric chemsrc.com
- 10. 610-81-1 CAS MSDS (4-Amino-3-nitrophenol) Melting Point Boiling Point Density CAS Chemical Properties chemicalbook.com
- 11. 4-Amino-3-nitrophenol, 98% | Fisher Scientific fishersci.ca
- 12. 4-Aminophenol - Wikipedia en.wikipedia.org
- 13. 4-Amino-3-nitrophenol(610-81-1) 1H NMR spectrum chemicalbook.com
- 14. ec.europa.eu [ec.europa.eu]
- 15. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 16. Phenol - Wikipedia en.wikipedia.org
- 17. 4-Amino-3-nitrophenol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 18. nbinno.com [nbinno.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [physical and chemical properties of 3-Amino-4-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174573#physical-and-chemical-properties-of-3-amino-4-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com